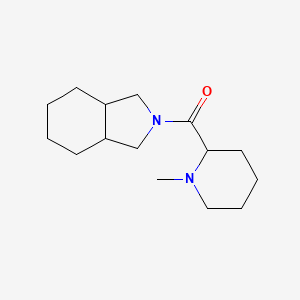
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, also known as GW0742, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. PPAR-δ is a nuclear receptor that plays an important role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. GW0742 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
作用机制
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone acts as a selective PPAR-δ agonist, binding to and activating the receptor. PPAR-δ activation leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation. 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has also been shown to activate AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to have numerous biochemical and physiological effects. In adipose tissue, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases the expression of genes involved in fatty acid oxidation and thermogenesis, leading to increased energy expenditure and reduced adiposity. In skeletal muscle, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and glucose tolerance. In the liver, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone reduces lipid accumulation and improves lipid metabolism. In the cardiovascular system, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone improves lipid profiles, reduces atherosclerosis, and promotes angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone inhibits tumor growth and metastasis, as well as sensitizes cancer cells to chemotherapy.
实验室实验的优点和局限性
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for PPAR-δ, as well as its stability and solubility in aqueous solutions. However, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone also has some limitations, including its potential for off-target effects and its relatively high cost compared to other PPAR-δ agonists.
未来方向
There are numerous future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone. One area of interest is the potential use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone in combination with other drugs, such as statins or metformin, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone, as well as its potential for long-term use and safety.
合成方法
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents, including piperidine, cyclohexanone, and methylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve insulin sensitivity, reduce adiposity, and increase fatty acid oxidation. In cardiovascular diseases, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to improve lipid profiles, reduce atherosclerosis, and promote angiogenesis. In cancer, 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone has been shown to inhibit tumor growth and metastasis, as well as sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(1-methylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-16-9-5-4-8-14(16)15(18)17-10-12-6-2-3-7-13(12)11-17/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYDKJDWLNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
